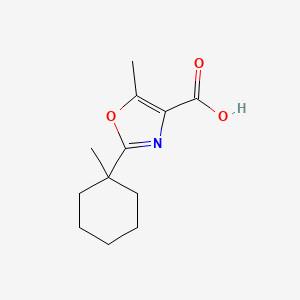
5-Methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature and can be facilitated by the presence of a base such as sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound may involve the use of flow chemistry techniques, which allow for continuous synthesis and improved safety profiles. For example, the use of manganese dioxide in a packed reactor can facilitate the oxidation of oxazolines to oxazoles under flow conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide or bromotrichloromethane.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or oxygen gas.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological activities depending on the nature of the substituents.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the formation of biofilms by interfering with the signaling pathways of bacteria such as Staphylococcus aureus . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate:
2-[2-(2,6-Dichlorophenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds have been studied for their antibacterial potential.
Uniqueness
5-Methyl-2-(1-methylcyclohexyl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit biofilm formation and its potential anticancer properties make it a valuable compound for further research and development.
Propiedades
Número CAS |
89724-33-4 |
|---|---|
Fórmula molecular |
C12H17NO3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
5-methyl-2-(1-methylcyclohexyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-7H2,1-2H3,(H,14,15) |
Clave InChI |
QETQOVGQOIEHNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2(CCCCC2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


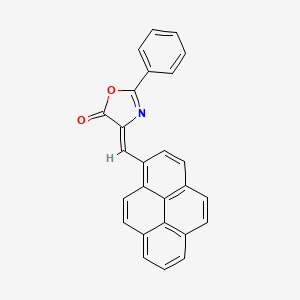

![N-Butyl-2-(naphtho[2,1-b]furan-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B12894146.png)
![4-[5-(Ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]butanoic acid](/img/structure/B12894148.png)
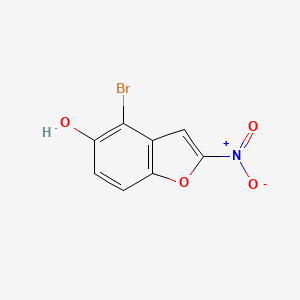
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)benzamide](/img/structure/B12894163.png)
![Platinum, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-](/img/structure/B12894166.png)
![1-(5-Amino-2,4-diphenylthieno[2,3-d]pyrimidin-6-yl)ethanone](/img/structure/B12894173.png)
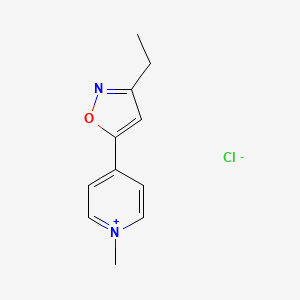
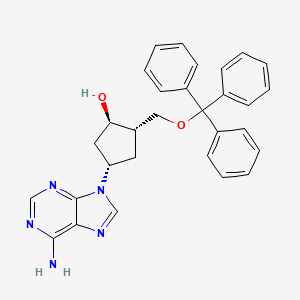
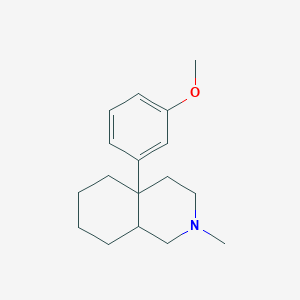
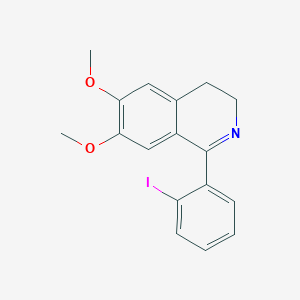
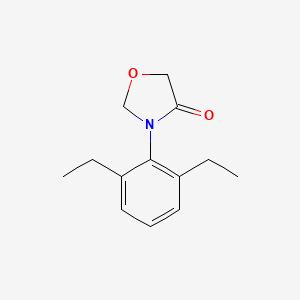
![Ethanol, 2-[2-[[5-(phenylethynyl)-4-pyrimidinyl]amino]ethoxy]-](/img/structure/B12894209.png)
